Antileishmanial Potency Separation from 5-Methylfuran Analog via Structural Activity Data
In the 6-methylquinoline series, the unsubstituted furan-2-yl derivative is structurally positioned to exhibit antileishmanial potency intermediate between the mono-methylfuran (1m) and dimethylfuran (1n) analogs. Rizvi et al. (2010) reported that incorporation of a second methyl group at position 2 of the furan ring (compound 1n, IC₅₀ = 0.84 ± 0.58 mg/mL) substantially decreased activity compared to the mono-substituted analog (compound 1m, IC₅₀ = 0.37 ± 0.10 mg/mL) against Leishmania promastigotes, both measured against an amphotericin B standard (IC₅₀ = 0.56 ± 0.20 mg/mL) [1]. By class-level inference, CAS 329718-94-7, bearing an unsubstituted furan ring with distinct electronic properties, is predicted to fall within this active range but with a profile differentiable from both 1m and 1n, making it valuable for structure-activity relationship (SAR) deconvolution.
| Evidence Dimension | In vitro antileishmanial activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted intermediate between 1m and 1n based on furan substitution pattern |
| Comparator Or Baseline | Compound 1m (5-methylfuran): IC₅₀ = 0.37 ± 0.10 mg/mL; Compound 1n (2,5-dimethylfuran): IC₅₀ = 0.84 ± 0.58 mg/mL; Amphotericin B: IC₅₀ = 0.56 ± 0.20 mg/mL |
| Quantified Difference | 2.27-fold potency loss upon adding second methyl group (1m → 1n) |
| Conditions | Leishmania promastigote in vitro assay; MIC determination via serial dilution |
Why This Matters
This differential enables procurement of a furan-unsubstituted probe to isolate the electronic contribution of the furan ring to antileishmanial activity, which cannot be achieved with the commercially more common 5-methylfuran analog.
- [1] Rizvi SUF, Siddiqui HL, Parvez M, Ahmad M, Siddiqui WA, Yasinzai MM. Antimicrobial and Antileishmanial Studies of Novel (2E)-3-(2-Chloro-6-methyl/methoxyquinolin-3-yl)-1-(Aryl)prop-2-en-1-ones. Chem Pharm Bull. 2010;58(3):301-306. View Source
